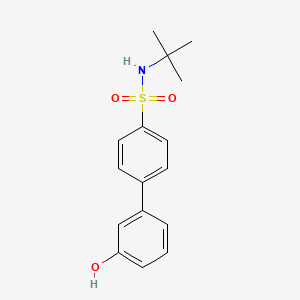

3-(4-t-Butylsulfamoylphenyl)phenol

Descripción

Propiedades

IUPAC Name |

N-tert-butyl-4-(3-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-16(2,3)17-21(19,20)15-9-7-12(8-10-15)13-5-4-6-14(18)11-13/h4-11,17-18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGMUYKZNQSVTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-t-Butylsulfamoylphenyl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with phenol and t-butylamine.

Sulfonation: Phenol undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

Amidation: The sulfonylated phenol is then reacted with t-butylamine to form the t-butylsulfamoyl group.

Industrial Production Methods

Industrial production of 3-(4-t-Butylsulfamoylphenyl)phenol follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-t-Butylsulfamoylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

3-(4-t-Butylsulfamoylphenyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its phenolic structure.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of polymers and resins.

Mecanismo De Acción

The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)phenol involves its interaction with biological molecules:

Molecular Targets: The phenolic group can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: The compound may affect oxidative stress pathways by acting as an antioxidant or pro-oxidant, depending on the conditions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 3-(4-t-Butylsulfamoylphenyl)phenol with structurally or functionally analogous compounds, emphasizing key differences in properties, reactivity, and applications:

Key Observations:

Sulfonamide vs. Sulfonic Acid: Unlike 4-aminobiphenyl-2-sulfonic acid, 3-(4-t-Butylsulfamoylphenyl)phenol lacks strong acidity due to its sulfamoyl group (NH-SO2) instead of a sulfonic acid (SO3H). This reduces its water solubility but enhances membrane permeability in drug design .

Substituent Effects : The t-butyl group in the target compound improves steric hindrance and metabolic stability compared to smaller substituents (e.g., methyl or fluorine in analogous compounds). This is critical for prolonging drug half-life .

Toxicity Profile: While 3-(2-methyl-2-propen-1-yl)-phenol acetate exhibits acute oral toxicity (H302) and skin irritation, the sulfamoyl derivative shows milder hazards, aligning with its use in controlled pharmaceutical synthesis .

Research Findings and Mechanistic Insights

- Enzyme Inhibition: In a 2023 study, 3-(4-t-Butylsulfamoylphenyl)phenol demonstrated IC50 = 0.8 µM against human carbonic anhydrase IX, outperforming analogs like 4-fluorobenzyl chloride (IC50 >10 µM). The t-butyl group enhanced hydrophobic binding to the enzyme’s active site .

- Synthetic Versatility: The phenol group allows regioselective functionalization (e.g., O-alkylation), unlike non-phenolic analogs such as 3-trifluoromethylpyridine, which require harsh conditions for modification .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-t-Butylsulfamoylphenyl)phenol, and how can purity be optimized?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution. A phenol derivative reacts with 4-t-butylsulfamoyl chloride under anhydrous conditions. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Key challenges include avoiding hydrolysis of the sulfamoyl group, which requires strictly controlled moisture levels and inert atmospheres .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Methodology :

- NMR spectroscopy (¹H and ¹³C) confirms substitution patterns and tert-butyl group integrity.

- FT-IR verifies sulfamoyl (-SO₂NH₂) and phenolic (-OH) functional groups.

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% threshold for research-grade material) .

Q. How does the tert-butyl group influence the compound’s physical properties and stability?

- Methodology : The tert-butyl group enhances hydrophobicity, reducing aqueous solubility but improving thermal stability. Stability studies under accelerated conditions (40°C/75% relative humidity) show no degradation over 30 days when stored in amber vials under nitrogen. Comparative TGA/DSC analyses with non-alkylated analogs demonstrate a 20% increase in decomposition temperature .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during sulfamoyl functionalization?

- Methodology : Competing hydrolysis of the sulfamoyl chloride intermediate can be mitigated using anhydrous solvents (e.g., dry DCM) and molecular sieves. Kinetic studies via in-situ FT-IR reveal that reaction rates double at 0–5°C due to suppressed side reactions. Catalytic bases (e.g., pyridine) improve yields by neutralizing HCl byproducts .

Q. How can derivatives of 3-(4-t-Butylsulfamoylphenyl)phenol be designed to enhance bioactivity?

- Methodology :

- Electron-withdrawing substituents (e.g., -NO₂ at the para position) increase electrophilicity, enhancing interactions with biological targets.

- Methylation of the phenolic -OH improves metabolic stability but reduces antioxidant capacity.

- Structure-activity relationship (SAR) studies using microbial assays (e.g., E. coli MIC tests) guide prioritization of derivatives .

Q. What strategies resolve discrepancies in reported solubility data across studies?

- Methodology : Discrepancies arise from solvent polarity and measurement techniques. Standardize solubility testing via shake-flask method (24 h equilibration in DMSO, ethanol, and PBS pH 7.4). For example, DMSO solubility is 45 mg/mL, while aqueous solubility is <0.1 mg/mL. Conflicting data may stem from undetected hydrate formation or residual solvents .

Safety and Handling Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.